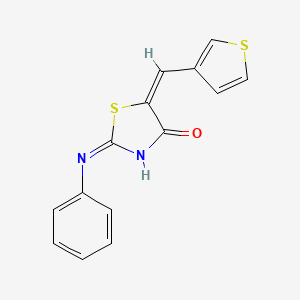
2-(2,2-diphenylethyl)-4-propionylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-diphenylethyl)-4-propionylmorpholine, also known as U-47700, is a synthetic opioid that was first developed by Upjohn in the 1970s. It has gained popularity in recent years as a recreational drug due to its potent analgesic effects, but it also has potential applications in scientific research.
作用机制
2-(2,2-diphenylethyl)-4-propionylmorpholine is a selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates downstream signaling pathways, leading to the inhibition of pain transmission and the release of dopamine in the brain.
Biochemical and Physiological Effects:
2-(2,2-diphenylethyl)-4-propionylmorpholine produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also has the potential to cause addiction and overdose, as well as other adverse effects such as nausea, vomiting, and constipation.
实验室实验的优点和局限性
The main advantage of using 2-(2,2-diphenylethyl)-4-propionylmorpholine in lab experiments is its high potency and selectivity for the μ-opioid receptor, which allows for precise manipulation of the opioid system. However, its recreational use and potential for abuse and toxicity pose significant limitations and ethical concerns.
未来方向
Future research on 2-(2,2-diphenylethyl)-4-propionylmorpholine could focus on developing safer and more effective opioid analgesics, as well as investigating the molecular mechanisms underlying opioid addiction and overdose. Other potential areas of study include the use of 2-(2,2-diphenylethyl)-4-propionylmorpholine as a tool for investigating the role of the opioid system in various physiological and pathological processes.
合成方法
The synthesis of 2-(2,2-diphenylethyl)-4-propionylmorpholine involves the reaction of 4-chlorobutyryl chloride with morpholine in the presence of a base, followed by the addition of 2,2-diphenylethylamine. The resulting compound is then purified through recrystallization.
科学研究应用
2-(2,2-diphenylethyl)-4-propionylmorpholine has been used in scientific research to study the opioid receptor system and its role in pain modulation. It has also been used to investigate the effects of opioid agonists on respiratory depression and other physiological functions.
属性
IUPAC Name |
1-[2-(2,2-diphenylethyl)morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-2-21(23)22-13-14-24-19(16-22)15-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-20H,2,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQSZGDGHMGWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCOC(C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Diphenylethyl)-4-propionylmorpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-hydroxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6076707.png)
![2-{4-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B6076712.png)
![5-(4-chlorobenzyl)-6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6076717.png)
![(1-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6076722.png)

![N-(4-chlorobenzyl)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6076738.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-(methylsulfonyl)piperidine](/img/structure/B6076743.png)
![2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6076746.png)
![7-(difluoromethyl)-N-(4-ethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6076757.png)
![2-[4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6076765.png)
![4-acetyl-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B6076771.png)

![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethoxy)benzyl]methanamine](/img/structure/B6076784.png)